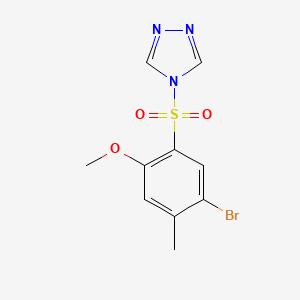

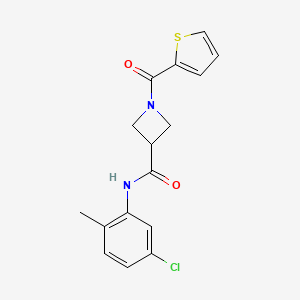

![molecular formula C12H12N2O B6427376 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine CAS No. 2640951-44-4](/img/structure/B6427376.png)

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as anisoles . It is a clear colorless to slightly yellow liquid . It can be used as an intermediate to synthesize other compounds .

Synthesis Analysis

The synthesis of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine involves a reaction of 5-bromo-2-methoxypyridine and bis(pinacolato)diboron to produce 2-methoxypyridine-5-boronic acid pinacol ester. This ester then reacts with 2-halogenated pyridine to produce 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine .Molecular Structure Analysis

The molecular weight of 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is 186.21 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Most of the reactions of this compound are centered on the methyl group. For example, it is a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .Physical And Chemical Properties Analysis

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine is a clear colorless to slightly yellow liquid . It has a molecular weight of 186.21 .科学的研究の応用

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine, have been found to exhibit anti-fibrotic activities . In a study, these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are primarily responsible for collagen synthesis in liver fibrosis . Some of these compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating their potential as novel anti-fibrotic drugs .

Antimicrobial Activity

Pyridine derivatives are known to exhibit antimicrobial activity . Compounds with nitro and dimethoxy substituents have shown significant activity against tested strains such as S. aureus, B. subtilis, E. coli, C. albicans, and A. niger .

Antiviral Activity

In addition to their antimicrobial properties, pyridine derivatives are also known to have antiviral activities . This makes 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine a potential candidate for antiviral drug development.

Anticancer Activity

The pyrimidine moiety in 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine has been associated with antitumor activities . This suggests that this compound could be explored further for potential anticancer applications.

Anti-Malarial Activity

Pyridinium salts, which include pyridine derivatives, have been found to exhibit anti-malarial activities . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in the development of anti-malarial drugs.

Anti-Cholinesterase Inhibitors

Pyridinium salts have also been found to act as anti-cholinesterase inhibitors . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

Applications in Materials Science

Pyridinium salts have found applications in materials science . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in the development of new materials.

Gene Delivery

Pyridinium salts have been associated with biological issues related to gene delivery . This suggests that 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine could potentially be used in gene therapy applications.

Safety and Hazards

将来の方向性

This compound can be used as an intermediate to synthesize other compounds, such as 2-methoxy-3-pyridinesulfonyl chloride, which is used to prepare erythromycin macrolide antibiotics as antibacterial and antiprotozoal agents . It can also be used to prepare bicyclic iminopyrimidinones as Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors .

作用機序

Target of Action

Related compounds have been used in the synthesis of various pharmaceuticals . For instance, 2-methoxypyridine derivatives have been used as intermediates in the synthesis of erythromycin macrolide antibiotics .

Mode of Action

It’s worth noting that related compounds have shown inhibitory action at nanomolar levels when used as ligands of platinum complexes .

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Related compounds have shown potential in the production of antibacterial and antiprotozoal agents .

Action Environment

It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

特性

IUPAC Name |

2-methyl-5-(pyridin-2-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZONPNISLZBTCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(pyridin-2-yl)methoxy]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

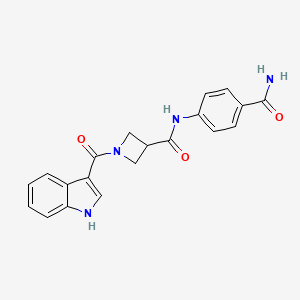

![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)

![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)

![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)

![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)

![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)

![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)